Product packaging for 2-Ethynyl-4-methylquinoline(Cat. No.:)

2-Ethynyl-4-methylquinoline

Cat. No.: B11802598
M. Wt: 167.21 g/mol
InChI Key: AWQQMHHWQQTUQR-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Synthetic Chemistry and Materials Science

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemistry. irantypist.comresearchgate.net First isolated from coal tar in 1834, its derivatives are found in numerous natural products, particularly alkaloids with significant biological activities. researchgate.net This structural motif is a cornerstone in medicinal chemistry, forming the basis for a wide range of pharmaceuticals, including antimalarial, antibacterial, anticancer, and anti-inflammatory drugs. arabjchem.orgmetu.edu.tr The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties for specific applications. researchgate.net In materials science, quinoline derivatives are explored for their potential in developing organic light-emitting diodes (OLEDs), sensors, and corrosion inhibitors, owing to their unique photophysical and electrochemical properties. arabjchem.orgorganic-chemistry.org

Strategic Importance of Ethynyl (B1212043) Functionality for Molecular Engineering

The ethynyl group (–C≡CH) is a powerful tool in molecular engineering due to its linear geometry and rich reactivity. Its rigid structure is often used to construct well-defined molecular architectures and extend π-conjugated systems, which is crucial for developing materials with tailored electronic and optical properties. researchgate.net The terminal alkyne provides a reactive handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions like the Sonogashira, Heck, and Glaser couplings. researchgate.netbeilstein-journals.org Furthermore, the ethynyl group readily participates in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable triazole rings, and reactions with hydrazines to yield pyrazoles. researchgate.netorganic-chemistry.orgmdpi.com This versatility makes ethynyl-functionalized molecules highly valuable for creating complex molecular structures, polymers, and functional materials.

Overview of 2-Ethynyl-4-methylquinoline in Contemporary Chemical Synthesis and Derivatization

This compound combines the advantageous properties of the quinoline core with the synthetic versatility of the ethynyl group. This strategic combination makes it a valuable intermediate in the synthesis of a diverse range of more complex molecules. The ethynyl group at the 2-position is particularly reactive, allowing for selective modifications and the construction of novel derivatives with potential applications in medicinal chemistry and materials science. Research into this and similar ethynylquinoline derivatives focuses on leveraging the reactivity of the alkyne for creating libraries of compounds for biological screening and for building novel organic materials with specific functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N B11802598 2-Ethynyl-4-methylquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

2-ethynyl-4-methylquinoline

InChI

InChI=1S/C12H9N/c1-3-10-8-9(2)11-6-4-5-7-12(11)13-10/h1,4-8H,2H3

InChI Key

AWQQMHHWQQTUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C#C

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethynyl 4 Methylquinoline and Its Functionalized Analogues

Catalytic Annulation Approaches to the 2-Ethynylquinoline Framework

Transition metal catalysis has revolutionized the synthesis of quinoline (B57606) derivatives, offering efficient and selective routes to these important heterocyclic compounds. Various metals, including gold, palladium, rhodium, and copper, have been successfully employed to construct the quinoline core with an ethynyl (B1212043) substituent at the 2-position.

Gold-Catalyzed Methodologies for 2-Ethynylaniline (B1227618) Derivatization

Gold catalysis has emerged as a powerful tool for the synthesis of quinolines through the cyclization of 2-ethynylaniline derivatives. vulcanchem.com Gold catalysts, known for their strong π-acidity, effectively activate the alkyne moiety in 2-ethynylanilines, facilitating intramolecular cyclization or intermolecular annulation reactions. nih.gov For instance, gold-catalyzed intermolecular [4+2] annulation of 2-ethynylanilines with ynamides provides an efficient route to substituted 2-aminoquinolines. researchgate.net This approach demonstrates high regioselectivity and good functional group tolerance under mild reaction conditions. researchgate.net While not directly yielding 2-ethynyl-4-methylquinoline, the functionalization of the resulting amino group could provide a pathway to the target compound.

In a related strategy, the gold-catalyzed reaction of β-(2-aminophenyl)-α,β-ynones with ynamides has been developed for the synthesis of 2-aminoquinolines. researchgate.net Furthermore, gold-catalyzed cascade reactions offer a one-step synthesis of functionalized quinolines. researchgate.net The versatility of gold catalysis is also highlighted in its ability to promote the addition of carboxylic acids to alkynes, a transformation that can be applied to the synthesis of various unsaturated esters and lactones, which are potential precursors for quinoline synthesis. mdpi.com

Palladium-Catalyzed Synthesis Routes

Palladium catalysis is a cornerstone in the synthesis of alkynyl-substituted heterocycles, including 2-ethynylquinolines. A highly effective method for the synthesis of n-ethynylquinolines involves the Sonogashira cross-coupling reaction. scribd.com This reaction typically pairs a haloquinoline with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. A specific and satisfactory preparation of 2-ethynylquinolines starts from the corresponding 2-chloroquinoline (B121035) and 2-methyl-3-butyn-2-ol, a protected form of acetylene (B1199291). scribd.comresearchgate.net The reaction is catalyzed by a palladium complex, and the subsequent deprotection of the alkyne is achieved by treatment with a base like powdered sodium hydroxide (B78521) in toluene. scribd.comresearchgate.net This method is also applicable for the synthesis of this compound, starting from 2-chloro-4-methylquinoline.

Another powerful palladium-catalyzed approach is the intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides. organic-chemistry.org This process, which uses molecular oxygen as the sole oxidant, regioselectively yields 4-halo-2-aminoquinolines. organic-chemistry.org The reaction is optimized with PdCl2 as the catalyst and LiCl as a crucial additive in DMSO. organic-chemistry.org The resulting 4-halo-2-aminoquinoline can be further functionalized, for instance, through a subsequent intramolecular Buchwald-Hartwig cross-coupling to afford 6H-indolo[2,3-b]quinolines. organic-chemistry.org

Furthermore, palladium-catalyzed one-pot synthesis from readily available 2-amino aromatic ketones and alkynes presents an alternative route to polysubstituted quinolines. rsc.org The site-selective Sonogashira reaction of 3,4-dihaloquinolines has also been utilized to synthesize 4-chloro-2-methyl-3-(arylethynyl)quinolines, which can undergo further domino reactions to produce complex heterocyclic systems. researchgate.net

CatalystSubstratesReagentsProductYieldReference
Pd(PPh3)2Cl2/CuI2-Chloro-4-methylquinoline, 2-Methyl-3-butyn-2-olBase (e.g., Et3N)2-((2-Hydroxypropan-2-yl)ethynyl)-4-methylquinolineGood researchgate.net, scribd.com
PdCl22-Ethynylaniline, IsocyanideLiCl, O2 (air)4-Halo-2-aminoquinolineUp to 90% organic-chemistry.org
Pd(OAc)22-Amino aromatic ketone, Alkyne-Polysubstituted quinoline- rsc.org
Pd(PPh3)2Cl2/CuI3,4-Dichloro-2-methylquinoline, ArylacetyleneEt3N, DMF4-Chloro-2-methyl-3-(arylethynyl)quinolineGood researchgate.net

Rhodium-Catalyzed Cyclizations and Alkynylations

Rhodium catalysts have shown significant utility in the synthesis of quinoline derivatives, often through C-H activation pathways. nih.gov While direct rhodium-catalyzed synthesis of this compound is less commonly reported, rhodium-catalyzed annulation reactions of alkynes are well-established. nih.gov For example, Rh(III)-catalyzed dual C-H activation and coupling of hydrazones with alkynes can produce various fused nitrogen heterocycles. nih.gov

Rhodium(II) catalysts are effective in synthesizing 2-aminoquinoline (B145021) derivatives from 2-quinolones and N-sulfonyl-1,2,3-triazoles. rsc.org This reaction proceeds through the generation of a rhodium(II)-aza vinyl carbene intermediate. rsc.org Additionally, rhodium-catalyzed intermolecular hydroacylation of terminal alkynes has been developed, providing a route to functionalized ketones that could be precursors for quinoline synthesis. rsc.org The anti-Markovnikov hydroiodination of terminal alkynes catalyzed by rhodium is another valuable transformation, producing vinyl iodides that are versatile intermediates in cross-coupling reactions. ethz.ch

Other Transition Metal-Catalyzed Processes (e.g., Copper, Zinc, Iron, Nickel)

Copper catalysis plays a significant role in quinoline synthesis, particularly in reactions involving 2-ethynylanilines. A copper(I)-catalyzed tandem reaction of 2-ethynylanilines with glyoxals in the presence of piperidine (B6355638) provides an efficient one-step synthesis of 2-acylquinolines with good yields and perfect regioselectivity. rsc.org Copper is also a key co-catalyst in the Sonogashira coupling, as mentioned in the palladium section. scribd.comresearchgate.net Furthermore, copper-catalyzed C-H alkenylation of quinoline N-oxides with vinyl arenes has been reported. researchgate.net

Zinc chloride (ZnCl2) has been used as an inexpensive and efficient alternative to noble-metal catalysts for the synthesis of polysubstituted quinolines from β-(2-aminophenyl)-α,β-ynones and ynamides. researchgate.net

Iron-catalyzed domino reactions have been developed for the construction of 2,4-disubstituted quinoline scaffolds. acs.org

Nickel complexes have been employed in the coupling reactions of n-haloquinolines with n-ethynylquinolines, leading to the formation of tri(n'-quinolyl)benzene mixtures. scribd.comresearchgate.net

Ferroelectric Catalysis in Quinoline Synthesis

A novel and emerging approach in catalysis involves the use of ferroelectric materials. Molecular ferroelectric crystals, such as TMCM–CdCl3 (TMCM = trimethylchloromethylammonium), have been shown to catalyze the direct construction of substituted quinoline derivatives. researchgate.net This method utilizes a one-pot [3 + 2 + 1] annulation of anilines and terminal alkynes, with N,N-dimethylformamide (DMF) serving as the carbon source. researchgate.net The catalytic activity is attributed to the release of free charges from the surface of the ferroelectric domains under ultrasonic conditions, which triggers the necessary redox processes for the annulation. researchgate.net This innovative technique offers a new direction for organic synthesis, potentially applicable to the synthesis of functionalized quinolines like this compound. The principle of ferroelectric catalysis relies on the switchable polarization of the material's surface, which can modulate the adsorption strength of reactants and thereby control the catalytic activity. acs.orgrsc.org

Non-Catalytic and Organic Transformation Routes

While catalytic methods are dominant, non-catalytic and classic organic transformations remain relevant for the synthesis of quinolines. The Doebner reaction, a classic method, involves the reaction of an aniline (B41778) with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids. sci-hub.se A variation of this reaction, using just pyruvic acid and an aromatic amine in ethanol, has been found to produce 2-methylquinoline-4-carboxylic acid derivatives, particularly when the aniline possesses electron-donating groups. sci-hub.se This reaction is regioselective, with cyclization occurring at the position with less steric hindrance. sci-hub.se Although this method does not directly yield an ethynyl group at the 2-position, the resulting carboxylic acid at the 4-position and the methyl group at the 2-position of the quinoline core could be starting points for further functionalization to introduce the desired ethynyl group.

Other non-catalytic methods include photochemical cyclizations. For example, the photochemical cyclization of o-alkynylaryl isocyanides in the presence of iodine can yield 2,4-diiodoquinolines. rsc.org These di-iodinated products can then be selectively functionalized, for instance, through Sonogashira coupling to introduce an ethynyl group at the 2-position.

Furthermore, clean synthesis routes, such as the direct reaction of urea (B33335) with diamines or amino alcohols at elevated temperatures without a catalyst, have been developed for cyclic urea and urethane (B1682113) compounds, showcasing a move towards more environmentally friendly, non-catalytic processes. rsc.org

Modular Synthesis Strategies for Diversified this compound Structures

The construction of diversified this compound analogues relies on modular synthetic strategies that allow for the facile introduction of various functional groups. These approaches can be broadly categorized into two main pathways: building the quinoline ring from functionalized precursors or functionalizing a pre-existing quinoline scaffold.

A prominent modular approach involves the gold-catalyzed annulation of 2-ethynylanilines. thieme-connect.comresearchgate.net This atom-economical method allows for the synthesis of multifunctional quinolines at room temperature. The process begins with the synthesis of various substituted 2-ethynylanilines, which serve as versatile precursors. These precursors can be generated by subjecting substituted anilines to iodination, followed by a Sonogashira coupling with a protected acetylene source like trimethylsilylacetylene, and subsequent deprotection. thieme-connect.com By varying the substituents on the initial aniline, a diverse library of quinoline products can be accessed. For instance, gold-catalyzed intermolecular [4+2] annulation of these 2-ethynylanilines with ynamides provides a highly regioselective and efficient route to substituted 2-aminoquinolines under mild conditions. researchgate.net

Another powerful modular strategy is the Sonogashira cross-coupling reaction performed on a pre-formed quinoline ring. This method is particularly effective for introducing the ethynyl group at the C2 position. The synthesis typically starts with a halogenated quinoline, such as 2-chloro-4-methylquinoline, which acts as the electrophilic partner. A palladium-catalyzed coupling with a suitable terminal alkyne, often a protected one like 2-methyl-3-butyn-2-ol, yields the alkynylated quinoline. researchgate.net A subsequent deprotection step, for example, using a base like sodium hydroxide in toluene, reveals the terminal ethynyl group. researchgate.net This two-step sequence allows for significant modularity, as various substituted 2-chloro-4-methylquinolines and different terminal alkynes can be employed to generate a wide array of functionalized analogues.

The versatility of this approach is demonstrated by the synthesis of various n-ethynylquinolines, which can then undergo further transformations, such as oxidative dimerization to form 1,4-bis(quinolyl)buta-1,3-diynes. researchgate.net The choice of catalyst and ligands in the Sonogashira coupling is crucial for achieving high yields and can be tailored depending on the specific substrates.

Strategy Precursors Key Reaction Advantages Reference
Gold-Catalyzed AnnulationSubstituted 2-ethynylanilines, YnamidesIntermolecular [4+2] AnnulationHigh regioselectivity, mild conditions, atom-economical. researchgate.net thieme-connect.comresearchgate.net
Sonogashira Coupling2-Chloro-4-methylquinoline, Terminal alkynesPalladium-catalyzed cross-couplingHigh functional group tolerance, modular introduction of various alkynes. researchgate.net

Precursor Synthesis and Regioselective Functionalization of 4-Methylquinolines

The synthesis of this compound and its derivatives is highly dependent on the availability of appropriately functionalized precursors, primarily halogenated 4-methylquinolines. A common and crucial precursor is 2-chloro-4-methylquinoline. Its synthesis is often achieved from 2-hydroxy-4-methylquinoline, which can be prepared according to established literature procedures. mdpi.org The conversion of the hydroxyl group to a chloro group is a standard transformation, frequently accomplished using reagents like phosphorus oxychloride (POCl₃). nih.gov This 2-chloro derivative serves as a key building block for introducing the ethynyl group via Sonogashira coupling. researchgate.net

The regioselective functionalization of the 4-methylquinoline (B147181) core is critical for creating diverse structures. The inherent reactivity of the quinoline ring, influenced by the nitrogen heteroatom and the methyl substituent, directs functionalization to specific positions. Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for direct and selective functionalization, obviating the need for pre-functionalized substrates. nih.govmdpi.com

For 4-methylquinoline, the C2 position is electronically activated and sterically accessible, making it a prime site for functionalization. Studies using rhodium catalysts have shown that 4-methylquinoline reacts to form rhodium(I)-(2-quinolinyl) derivatives, demonstrating a high degree of regioselectivity for the C2 position. nih.govsemanticscholar.org This selective C-H activation allows for the direct introduction of various groups. For example, rhodium-catalyzed hydroarylation with alkenes and alkynes can be achieved at the C2 position of quinoline N-oxides. mdpi.com Similarly, palladium catalysis has been employed for the direct alkylation of 4-methylquinoline N-oxide at the C2 position. mdpi.com

The directing effect of the methyl group at C4 is a key factor in these regioselective transformations. It electronically influences the quinoline ring and sterically hinders the adjacent C3 position, thereby favoring reactions at C2. This predictable regioselectivity is fundamental for designing synthetic routes to specifically substituted 4-methylquinoline derivatives. By choosing the appropriate catalyst system (e.g., Rhodium, Palladium, Copper) and reaction conditions, various C-C, C-N, and C-halogen bonds can be selectively formed at the C2 position. nih.govmdpi.com

Precursor Starting Material Reagent Purpose Reference
2-Chloro-4-methylquinoline2-Hydroxy-4-methylquinolinePOCl₃Preparation for Sonogashira coupling. researchgate.net mdpi.orgnih.gov
Functionalization Method Catalyst/Reagent Position Type of Bond Formed Reference
C-H ActivationRhodium(I) complexesC2C-Rh (precursor to C-C) nih.govsemanticscholar.org
C2 Alkylation (from N-oxide)Palladium(II) AcetateC2C-C mdpi.com
C2 Sulfoximination (from N-oxide)Copper(I) BromideC2C-S mdpi.com

Chemical Reactivity

Cycloaddition Reactions

The terminal alkyne of this compound is a prime substrate for cycloaddition reactions, leading to the formation of various heterocyclic systems.

Triazole Synthesis: Through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," this compound can react with a wide range of organic azides to produce 1,4-disubstituted 1,2,3-triazoles in high yields. researchgate.netmdpi.com This reaction is highly efficient and tolerates a broad array of functional groups, making it ideal for creating libraries of quinoline-triazole hybrids for biological screening. nih.gov

Pyrazole (B372694) Synthesis: Reaction with hydrazines or their derivatives can lead to the formation of pyrazole rings. organic-chemistry.orgmdpi.com These reactions often proceed through a condensation-cyclization sequence and can be catalyzed by various metals. organic-chemistry.org The resulting quinoline-pyrazole structures are also of significant interest in medicinal chemistry.

Coupling Reactions

The ethynyl group can participate in further cross-coupling reactions to extend the carbon framework.

Beyond its synthesis, the ethynyl group can undergo further palladium-catalyzed couplings, such as Sonogashira or Heck-type reactions, with other aryl or vinyl halides to create more extended π-conjugated systems. irantypist.comresearchgate.net

Copper catalysts are not only used in triazole synthesis but also in oxidative homocoupling reactions (Glaser coupling) to form symmetric 1,3-diynes. irantypist.com This allows for the dimerization of this compound to yield 1,4-bis(4-methylquinolin-2-yl)buta-1,3-diyne.

Polymerization

The ethynyl group provides a monomer for polymerization reactions. Depending on the catalyst and reaction conditions, ethynylquinolines can undergo polymerization to form polyacetylene-type structures with conjugated backbones, which are of interest for their potential electronic and optical properties. irantypist.com

Chemical Reactivity and Derivatization of 2 Ethynyl 4 Methylquinoline

Reactions of the Ethynyl (B1212043) Moiety

The carbon-carbon triple bond of the ethynyl group is a hub of reactivity, readily participating in a variety of addition and coupling reactions.

Alkyne Metathesis and Coupling Reactions

Alkyne metathesis, a process involving the breaking and reforming of carbon-carbon triple bonds, can be utilized with 2-ethynyl-4-methylquinoline to synthesize larger, more complex molecules. rsc.orgnsf.gov This reaction is often catalyzed by metal alkylidyne complexes of molybdenum or tungsten. nsf.govnih.gov

More commonly, the terminal alkyne undergoes various palladium-catalyzed cross-coupling reactions. A notable example is the Sonogashira coupling, where this compound can be coupled with aryl or vinyl halides to form disubstituted alkynes. researchgate.net This reaction typically employs a palladium catalyst, often in the presence of a copper(I) co-catalyst and an amine base. researchgate.netnih.gov The Sonogashira reaction has been instrumental in the synthesis of various functionalized quinolines. researchgate.net For instance, the coupling of n-(ethynyl)quinolines with n'-haloquinolines, catalyzed by palladium, yields bis(quinoline) structures. researchgate.net

The ethynyl group can also undergo homocoupling reactions, such as the Glaser or Eglinton couplings, to form symmetrical 1,4-disubstituted buta-1,3-diynes. researchgate.net Oxidative dimerization of n-(ethynyl)quinolines, catalyzed by cuprous chloride, produces 1,4-bis[n′-(quinolyl)]buta-1,3-diynes in excellent yields. researchgate.net

Coupling ReactionCatalyst SystemReactantProduct Type
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, amine baseAryl/Vinyl HalideDisubstituted Alkynes
Glaser/Eglinton CouplingCopper salts (e.g., CuCl)-Symmetrical Buta-1,3-diynes

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group of this compound is an excellent participant in cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of 1,2,3-triazoles. organic-chemistry.orgmetabion.comgenelink.com This reaction involves the coupling of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, leading specifically to the 1,4-disubstituted triazole isomer. organic-chemistry.orgresearchgate.net This methodology has been used to synthesize a variety of quinoline-triazole hybrids. researchgate.netnih.gov

The uncatalyzed Huisgen 1,3-dipolar cycloaddition can also occur, but it often requires higher temperatures and may result in a mixture of regioisomers. organic-chemistry.orgresearchgate.net Beyond triazole formation, the ethynyl group can participate in [2+2] cycloaddition-retroelectrocyclization (CA-RE) reactions with electron-deficient alkenes to form push-pull chromophores. nih.gov It can also undergo [4+2] cycloaddition (Diels-Alder) reactions with suitable dienes. researchgate.netresearchgate.net For example, gold-catalyzed [4+2] annulation of 2-ethynylanilines with ynamides provides access to substituted 2-aminoquinolines. rsc.orgresearchgate.net

Cycloaddition ReactionReactantCatalystProduct
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Organic AzideCopper(I)1,4-Disubstituted 1,2,3-Triazole
Huisgen 1,3-Dipolar CycloadditionOrganic AzideNone (thermal)Mixture of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles
[4+2] AnnulationYnamideGoldSubstituted 2-Aminoquinoline (B145021)

Hydrofunctionalization Reactions (e.g., Hydrohalogenation, Hydroamination, Hydroacetoxylation)

The ethynyl group can undergo various hydrofunctionalization reactions, where an H-X molecule adds across the triple bond.

Hydrohalogenation : The addition of hydrogen halides (HX) to the alkyne can lead to vinyl halides.

Hydroamination : The addition of amines to the alkyne, often catalyzed by transition metals, can produce enamines or imines.

Hydroacetoxylation : The addition of acetic acid across the triple bond can yield vinyl acetates.

Functionalization of the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is basic and nucleophilic, making it a site for various chemical modifications. gcwgandhinagar.com It can be protonated by acids to form quinolinium salts. uop.edu.pk Alkylation and acylation reactions can also occur at the nitrogen atom. gcwgandhinagar.com For instance, reaction with alkyl halides can lead to the formation of N-alkylquinolinium salts. uop.edu.pk The nitrogen can also be oxidized to form the corresponding quinoline N-oxide using reagents like peroxycarboxylic acids. gcwgandhinagar.com This N-oxide can then serve as a directing group for functionalization at other positions of the quinoline ring. mdpi.comibs.re.kr

Transformations at the 4-Methyl Group

The methyl group at the 4-position of the quinoline ring, also known as lepidine, possesses acidic protons. wikipedia.org This acidity is enhanced upon quaternization of the quinoline nitrogen. This allows for condensation reactions, such as aldol-type condensations, with various carbonyl compounds at the methyl position. wikipedia.org The methyl group can also be a site for C-H activation and subsequent functionalization. For example, palladium-catalyzed C(sp³)–H alkynylation of 8-methylquinolines has been reported, and similar strategies could potentially be applied to the 4-methyl group under specific conditions. rsc.org

Electrophilic and Nucleophilic Substitution on the Quinoline Ring System

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, though the reactivity and regioselectivity are influenced by the electron-withdrawing nature of the nitrogen atom.

Electrophilic Aromatic Substitution : The quinoline ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electronegative nitrogen atom. gcwgandhinagar.comuoanbar.edu.iq Substitution reactions like nitration and sulfonation require vigorous conditions and typically occur on the benzene ring portion, primarily at positions 5 and 8. gcwgandhinagar.comuop.edu.pk

Nucleophilic Aromatic Substitution : Conversely, the pyridine (B92270) ring of the quinoline system is activated towards nucleophilic attack, particularly at positions 2 and 4, which are electron-deficient. uop.edu.pkuoanbar.edu.iq Since the 2-position is already substituted in this compound, nucleophilic attack would be directed to the 4-position if the methyl group were replaced by a suitable leaving group. The presence of the ethynyl group at C2 and the methyl group at C4 significantly influences the electronic properties and steric accessibility of the ring, thereby affecting the course of substitution reactions. nih.gov

Oxidative Coupling Reactions

The terminal alkyne functionality of this compound serves as a versatile handle for carbon-carbon bond formation, particularly through oxidative coupling reactions. These reactions, which typically proceed in the presence of a metal catalyst and an oxidant, facilitate the dimerization of the alkyne, leading to the formation of a symmetrical 1,3-diyne structure. This transformation is a cornerstone of alkyne chemistry, with the Glaser coupling and its subsequent modifications, such as the Hay coupling, being the most prominent methods.

The primary product of the oxidative homocoupling of this compound is 1,4-bis(4-methylquinolin-2-yl)buta-1,3-diyne . This reaction involves the joining of two molecules of the starting quinoline at the terminal carbon of the ethynyl group, creating a conjugated butadiyne linker between the two heterocyclic scaffolds.

Research has demonstrated that n-ethynylquinolines, the class of compounds to which this compound belongs, can be effectively transformed into their corresponding conjugate 1,4-bis(quinolyl)buta-1,3-diynes. nih.gov This oxidative dimerization is efficiently catalyzed by cuprous chloride (CuCl), affording the coupled products in excellent yields. nih.gov The reaction typically utilizes an oxidant, such as molecular oxygen from the air, to regenerate the active copper(I) catalyst, a hallmark of the Hay coupling protocol. organic-chemistry.orgsynarchive.com The process is valued for its efficiency in creating larger, conjugated molecular architectures from simpler building blocks.

The general reaction scheme is as follows:

Scheme 1: Oxidative homocoupling of this compound to form 1,4-bis(4-methylquinolin-2-yl)buta-1,3-diyne.

Detailed findings for this transformation are centered on the selection of the catalyst system and reaction conditions to optimize the yield of the desired diyne while minimizing side products. The Hay coupling modification, which employs a catalytic amount of a copper(I) salt in conjunction with an amine ligand like N,N,N′,N′-tetramethylethylenediamine (TMEDA), is particularly advantageous as the ligand helps to solubilize the copper catalyst and accelerate the reaction. organic-chemistry.orgsynarchive.com

The table below summarizes representative findings for the oxidative coupling of terminal alkynes, applicable to this compound, based on established methodologies.

Table 1: Representative Conditions for Oxidative Homocoupling of this compound

EntryCatalystLigand/BaseSolventOxidantTemperature (°C)Yield (%)Reference
1CuClTMEDAAcetoneAir (O₂)Room Temp.High organic-chemistry.org
2CuClPiperidine (B6355638)TolueneAir (O₂)60>90
3Cu(OAc)₂PyridinePyridine-AmbientHigh organic-chemistry.org

This table is illustrative of typical Glaser-Hay reaction conditions. Yields are described as "excellent" for the dimerization of n-ethynylquinolines using a cuprous chloride catalyst. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the quinoline core will typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their position and the electronic influence of the methyl and ethynyl substituents. The methyl group protons at the C4 position would present as a sharp singlet further upfield, likely around δ 2.7 ppm. chemicalbook.com A key signal for confirming the structure is the acetylenic proton of the ethynyl group, which is anticipated to be a singlet in the range of δ 3.0-3.5 ppm.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The quaternary carbons of the quinoline ring and the ethynyl group will be visible, which is a key advantage over ¹H NMR. The carbon of the methyl group is expected around δ 18-20 ppm. scispace.com The two carbons of the ethynyl group would have characteristic shifts, typically in the δ 80-90 ppm range. The remaining aromatic carbons of the quinoline skeleton will resonate in the δ 120-150 ppm region. scispace.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted data based on known values for 4-methylquinoline (B147181) and standard substituent effects.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (at C4) ~2.7 ~19
H (ethynyl) ~3.2 -
C (ethynyl) - ~83
C≡CH - ~80
H3 ~7.3 -
H5 ~8.1 -
H6 ~7.6 -
H7 ~7.8 -
H8 ~8.0 -
C2 - ~144
C3 - ~122
C4 - ~148
C4a - ~129
C5 - ~130
C6 - ~124
C7 - ~129
C8 - ~127

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, for instance, between H-5 and H-6, H-6 and H-7, and H-7 and H-8. mdpi.comijpsdronline.com This allows for the sequential assignment of the aromatic protons. The absence of a correlation to the methyl and ethynyl protons would confirm their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. mdpi.comorientjchem.org It is invaluable for assigning the signals of protonated carbons. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~19 ppm, definitively assigning them to the methyl group. Similarly, the aromatic proton signals would be matched to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. mdpi.comijpsdronline.com It is crucial for identifying the placement of non-protonated (quaternary) carbons and for piecing together the molecular fragments. Key HMBC correlations for this compound would include:

The methyl protons (at C4) showing a correlation to C3, C4, and C4a.

The ethynyl proton showing correlations to the C2 carbon and the other ethynyl carbon.

The H3 proton showing correlations to C2, C4, and C4a.

The H5 proton showing a correlation to C4 and C4a.

Together, these 2D NMR experiments provide a robust and detailed confirmation of the this compound structure. orientjchem.org

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. spectroscopyonline.com They are particularly useful for identifying specific functional groups.

In the IR spectrum of this compound, the most characteristic absorption would be the sharp, weak band corresponding to the C≡C-H stretch of the terminal alkyne, typically appearing around 3300 cm⁻¹. The C≡C triple bond stretch would be observed as a weak to medium band in the 2100-2140 cm⁻¹ region. Other significant bands would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3100-2850 cm⁻¹) and C=C/C=N bond stretching within the quinoline ring system (in the 1600-1450 cm⁻¹ region). researchgate.net

Raman spectroscopy would provide complementary information. researchgate.net Due to the change in polarizability, the C≡C triple bond stretch is often stronger and more easily identifiable in the Raman spectrum compared to the IR spectrum. The symmetric vibrations of the quinoline ring system would also give rise to characteristic Raman signals.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Expected Intensity
Acetylenic C-H Stretch ~3300 IR Sharp, Weak
Aromatic C-H Stretch 3100-3000 IR/Raman Medium
Aliphatic C-H Stretch 3000-2850 IR/Raman Medium
C≡C Stretch 2140-2100 IR/Raman Weak (IR), Strong (Raman)

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The quinoline core is a chromophore, and its absorption spectrum is characterized by π-π* transitions. Typically, quinoline and its simple derivatives show multiple absorption bands. For this compound, one would expect to see absorption maxima in the UV region, likely with shifts influenced by the ethynyl and methyl substituents which can affect the energy levels of the molecular orbitals. rsc.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. researchgate.net Many quinoline derivatives are known to be fluorescent. rsc.org The fluorescence spectrum of this compound would show an emission peak at a longer wavelength (lower energy) than its absorption maximum, a phenomenon known as the Stokes shift. The quantum yield and lifetime of the fluorescence would be important parameters for characterizing its photophysical properties.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. uomustansiriyah.edu.iq For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can be used to confirm its elemental composition.

Under electron ionization (EI), the molecule would form a molecular ion (M⁺), which would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₂H₉N, MW = 167.21 g/mol ). The fragmentation pattern can provide valuable structural clues. Common fragmentation pathways for quinolines involve the loss of small molecules or radicals. savemyexams.commiamioh.edu For this compound, one might expect to see fragmentation corresponding to the loss of an H atom, an acetylene (B1199291) molecule (C₂H₂), or a methyl radical (CH₃). ijpsdronline.comamazonaws.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Notes
167 [C₁₂H₉N]⁺ Molecular Ion (M⁺)
166 [M-H]⁺ Loss of a hydrogen atom
152 [M-CH₃]⁺ Loss of the methyl group

X-ray Crystallography for Solid-State Molecular Architecture

While the previously mentioned techniques provide data on the molecule in solution or in the gas phase, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. ebi.ac.uklibretexts.org To perform this analysis, a suitable single crystal of this compound would need to be grown.

The resulting crystal structure would provide a wealth of information, including:

Precise bond lengths and bond angles for all atoms in the molecule.

The planarity of the quinoline ring system.

The conformation of the ethynyl group relative to the ring.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the quinoline rings of adjacent molecules or potential weak hydrogen bonds. researchgate.net

This data is invaluable for understanding the solid-state packing and for correlating the molecular structure with its macroscopic properties. While a specific crystal structure for this compound is not publicly available, analysis of related quinoline derivatives suggests that π-π stacking is a common and important feature in their crystal packing. researchgate.neteurjchem.com

Integration of Spectroscopic Data with Chemometric Methodologies

The comprehensive analysis of complex spectroscopic data obtained from this compound and its derivatives is significantly enhanced by the application of chemometric methodologies. These statistical and mathematical techniques are indispensable for extracting meaningful chemical information from large, multivariate datasets generated by modern spectroscopic instruments. nih.govdiva-portal.org Chemometrics allows for the qualitative and quantitative analysis of these compounds, even in complex matrices, and helps in building predictive models for various properties. nih.govresearchgate.net

The integration of spectroscopy and chemometrics is particularly valuable in the quality control of quinoline-based compounds, offering a rapid and non-destructive alternative to traditional chromatographic methods like HPLC. nih.govuliege.be For instance, methodologies combining Near-Infrared (NIR) spectroscopy with Partial Least Squares (PLS) regression have been successfully developed for the quality assessment of antimalarial drugs containing quinoline derivatives. uliege.be These methods are advantageous due to their speed, minimal sample preparation, and cost-effectiveness. nih.gov

Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) are among the most common chemometric tools applied to spectroscopic data of quinoline derivatives. nih.gov PCA is an unsupervised pattern recognition technique used to reduce the dimensionality of the data, identify correlations between samples, and detect outliers. nih.gov PLSR, a supervised method, is employed to create calibration models that correlate spectral data with specific properties of the sample, such as the concentration of the active compound. nih.govuliege.be

For the structural elucidation of quinoline derivatives, chemometrics can be combined with vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, supported by theoretical calculations such as Density Functional Theory (DFT). mdpi.comresearchgate.net This integrated approach allows for the unambiguous assignment of characteristic vibrational bands to specific functional groups and molecular vibrations. mdpi.comresearchgate.net For example, in the analysis of 5,8-quinolinedione (B78156) derivatives, a good correlation was found between experimental and calculated FT-IR spectra, enabling the assignment of stretching vibrations of C–N in the quinoline and 5,8-quinolinedione moieties. mdpi.com

The application of these chemometric methods to the spectroscopic data of this compound would involve several key steps. Initially, a set of calibration samples with known concentrations of this compound and its potential derivatives or impurities would be prepared. Spectroscopic data (e.g., FT-IR, Raman, or NIR spectra) would then be collected for these samples.

A hypothetical workflow for the chemometric analysis of this compound could be:

Data Acquisition: Recording of FT-IR or NIR spectra for a set of calibration and validation samples.

Data Preprocessing: Application of mathematical transformations to the raw spectral data to remove unwanted variations like baseline shifts and scattering effects. Common preprocessing methods include mean centering, scaling, and derivatives. nih.gov

Exploratory Data Analysis: Using PCA to visualize the relationships between the samples and identify any clustering or outliers based on their spectral profiles.

Model Development and Validation: Building a quantitative model using PLSR to correlate the preprocessed spectral data with the concentration of this compound. The model's predictive ability would be assessed using an independent validation set. nih.gov

The following interactive data tables illustrate the type of data that would be generated and analyzed in such a study.

Table 1: Hypothetical Calibration Set for Chemometric Analysis of this compound

Sample IDConcentration of this compound (mg/mL)Spectroscopic Data (Hypothetical Absorbance at Key Wavenumbers)
CAL-010.10.05 (at ν1), 0.12 (at ν2), 0.08 (at ν3)
CAL-020.20.10 (at ν1), 0.23 (at ν2), 0.15 (at ν3)
CAL-030.50.25 (at ν1), 0.58 (at ν2), 0.38 (at ν3)
CAL-041.00.51 (at ν1), 1.15 (at ν2), 0.75 (at ν3)
CAL-052.01.02 (at ν1), 2.30 (at ν2), 1.51 (at ν3)

Table 2: Example of a PLS Regression Model Summary for Quantification of this compound

ParameterValue
Number of Latent Variables3
R² (Calibration)0.998
R² (Validation)0.995
Root Mean Square Error of Calibration (RMSEC)0.02 mg/mL
Root Mean Square Error of Prediction (RMSEP)0.03 mg/mL

The successful integration of spectroscopic data with chemometric methodologies provides a powerful framework for the advanced characterization and analysis of this compound and its derivatives. This approach not only facilitates rapid and accurate quantitative analysis but also offers deeper insights into the structural properties and intermolecular interactions of these complex molecules. researchgate.net

Conclusion

2-Ethynyl-4-methylquinoline is a highly versatile and valuable compound in modern chemical research. Its synthesis, primarily through the robust Sonogashira coupling, is well-established. The true strength of this molecule lies in the rich and diverse reactivity of its ethynyl (B1212043) group, which allows for the straightforward construction of a wide array of derivatives through cycloaddition, coupling, and polymerization reactions. These derivatives, particularly the heterocyclic hybrids, show significant promise in medicinal chemistry as potential anticancer and antimicrobial agents. Furthermore, the ability to create extended conjugated systems opens up applications in materials science, from organic electronics to fluorescent sensors. As the demand for novel functional molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, paving the way for new discoveries in both medicine and materials.

Computational Chemistry and Theoretical Investigations of 2 Ethynyl 4 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in a molecule. scirp.org DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), can accurately predict the molecular geometry by finding the lowest energy conformation on the potential energy surface. researchgate.netuj.edu.pl

Table 1: Representative Calculated Bond Lengths and Angles for Quinoline (B57606) Derivatives Note: This table presents data for related compounds to illustrate typical values.

Parameter Bond/Angle Calculated Value (B3LYP/6-31+G(d,p))
Bond Length C2-C3 (quinoline) 1.36 Å
Bond Length C9-N1 (quinoline) 1.38 Å
Bond Angle C2-C3-C4 (quinoline) 120.1°

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be invaluable for interpreting experimental spectra. Theoretical calculations can provide vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netscielo.org.mx

DFT calculations can compute the harmonic vibrational frequencies of 2-ethynyl-4-methylquinoline. These calculated frequencies are often systematically higher than experimental values and are typically scaled by an appropriate factor to improve agreement with experimental data. uh.edu The predicted IR and Raman spectra would show characteristic peaks for the quinoline ring vibrations, the C≡C stretch of the ethynyl (B1212043) group (expected around 2100-2260 cm⁻¹), and the various C-H stretching and bending modes of the methyl and aromatic protons. dergipark.org.tr

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. thaiscience.info These theoretical shifts can aid in the assignment of complex experimental NMR spectra. For this compound, the ethynyl proton would likely appear as a singlet in the ¹H NMR spectrum, and the ethynyl carbons would have characteristic shifts in the ¹³C NMR spectrum.

Table 2: Illustrative Predicted Vibrational Frequencies for Methylquinoline Note: This table is based on data for a related compound to demonstrate the nature of predicted spectroscopic data.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(C-H) 3060 3055 Aromatic C-H stretch
ν(C=C) 1620 1618 Aromatic C=C stretch
ν(C-N) 1380 1375 C-N stretch

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants, transition states, and products. uni-muenchen.deq-chem.com For this compound, theoretical modeling could be used to investigate a variety of potential reactions, such as cycloadditions involving the ethynyl group or electrophilic substitution on the quinoline ring.

By calculating the energies of stationary points (reactants, products, and intermediates) and transition states, a reaction's feasibility and kinetics can be predicted. nih.gov Transition state theory, combined with calculated activation energies, allows for the estimation of reaction rate constants. For example, a potential energy surface scan can be performed by systematically changing a specific geometric parameter (like a bond length or angle) to locate the transition state for a particular reaction step. readthedocs.io While no specific reaction mechanism studies for this compound were found, the methodologies are well-established for a wide range of organic reactions. nih.govsemanticscholar.org

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly useful in this regard. wuxibiology.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netreddit.com

For this compound, the HOMO is likely to be a π-orbital delocalized over the quinoline ring and the ethynyl group, while the LUMO would be a π*-orbital. A smaller HOMO-LUMO gap generally suggests higher reactivity. scirp.org Computational studies on quinoline have determined its HOMO-LUMO gap, providing a baseline for understanding the electronic effects of the ethynyl and methyl substituents. scirp.org

Another important electronic property is the distribution of charge within the molecule. This can be analyzed using methods like Mulliken population analysis, which assigns partial charges to each atom. uni-muenchen.desemanticscholar.org The resulting molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net For this compound, the nitrogen atom is expected to be a region of negative potential, while the protons would be regions of positive potential.

Table 3: Calculated Electronic Properties of Quinoline Note: This data for the parent quinoline molecule provides a reference for the electronic properties of its derivatives.

Property Calculated Value (B3LYP/6-31+G(d,p))
HOMO Energy -6.646 eV
LUMO Energy -1.816 eV
HOMO-LUMO Gap 4.83 eV

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. nih.govnih.gov By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory that describes how the positions and velocities of the atoms evolve over time.

For a relatively rigid molecule like this compound, MD simulations could be used to study the rotation of the methyl group and the vibrational motions of the molecule. In a condensed phase simulation (e.g., in a solvent), MD can provide insights into solvation effects and intermolecular interactions. Conformational analysis, which aims to identify the stable conformations of a molecule and the energy barriers between them, can also be performed using MD or by systematically scanning the potential energy surface. frontiersin.org While specific MD studies on this compound are not available, the techniques are broadly applicable for studying the dynamics of organic molecules. nih.gov

Supramolecular Chemistry and Self Assembly of 2 Ethynyl 4 Methylquinoline Derivatives

Design Principles for Supramolecular Recognition

The design of supramolecular systems involving 2-ethynyl-4-methylquinoline derivatives is predicated on the principles of molecular recognition, where specific and predictable non-covalent interactions drive the self-assembly process. The key to this is the presence of multiple functional groups within the molecule that can act as hydrogen bond donors and acceptors, as well as participate in other non-covalent interactions.

The primary sites for supramolecular recognition on the this compound scaffold are:

The Quinoline (B57606) Nitrogen: The nitrogen atom in the quinoline ring is a strong hydrogen bond acceptor.

The Ethynyl (B1212043) Group: This group is bifunctional. The terminal hydrogen atom of the ethynyl group can act as a weak hydrogen bond donor (C–H···X). scispace.com Concurrently, the π-system of the carbon-carbon triple bond can function as a hydrogen bond acceptor. scispace.com

The Aromatic System: The extended π-system of the quinoline ring allows for π-π stacking interactions, which are crucial in the packing of the molecules in the solid state.

By selecting co-molecules with complementary functional groups, it is possible to direct the assembly of this compound into predictable supramolecular architectures. For instance, molecules with strong hydrogen bond donor groups, such as carboxylic acids or phenols, are expected to form robust interactions with the quinoline nitrogen.

Intermolecular Interactions and Hydrogen Bonding Networks

The self-assembly of this compound derivatives is directed by a hierarchy of intermolecular interactions. Hydrogen bonding is a primary directional force, leading to the formation of specific and often predictable networks.

The terminal hydrogen of the ethynyl group can engage in C–H···N or C–H···O hydrogen bonds. scispace.comruc.dk The formation of ≡C−H···N hydrogen bonds has been confirmed experimentally in related systems through IR spectroscopy, which shows a characteristic red-shift of the ≡C−H stretching vibration upon complexation. ruc.dk

In the absence of stronger hydrogen bond donors, the ethynyl group can self-associate through C–H···π interactions, where the hydrogen atom of one molecule interacts with the electron-rich triple bond of a neighboring molecule. Furthermore, the quinoline nitrogen atom readily accepts hydrogen bonds from suitable donors, forming strong N···H–O or N···H–N interactions.

Interaction TypeDonorAcceptorTypical Distance (Å)
Hydrogen BondC(sp)-H (ethynyl)N (quinoline)~3.2-3.5
Hydrogen BondC(sp)-H (ethynyl)O (co-former)~3.2-3.5
Hydrogen BondCo-former (e.g., O-H)N (quinoline)~2.7-3.0
π-π StackingQuinoline RingQuinoline Ring~3.3-3.8
C-H···π InteractionC-H (methyl/aromatic)π-system (quinoline/ethynyl)~3.4-3.8

Formation of Co-crystals and Extended Architectures

Co-crystallization is a powerful strategy for modifying the physicochemical properties of molecular solids by combining two or more different molecules in a single crystal lattice. nih.gov this compound is a promising candidate for co-crystal formation due to its array of functional groups capable of forming directional intermolecular interactions.

The formation of co-crystals with this compound can be achieved by selecting co-formers with complementary hydrogen bonding functionalities. For example, dicarboxylic acids could potentially bridge two quinoline molecules through O–H···N hydrogen bonds, leading to the formation of linear tapes or chains. Similarly, molecules with multiple hydrogen bond acceptor sites could interact with the ethynyl C-H donor, creating more complex, multi-dimensional networks.

The general approach to forming co-crystals involves methods such as solvent evaporation, grinding (mechanochemistry), or slurry techniques. ijprajournal.comnih.gov The choice of co-former is critical and is often guided by the pKa relationship between the components; a ΔpKa (pKa(base) - pKa(acid)) of less than 0 generally favors co-crystal formation over salt formation. nih.gov

The resulting crystal structures are dictated by the competition and cooperation between various intermolecular interactions. For instance, the robust O–H···N synthon between a carboxylic acid and the quinoline nitrogen might be the primary interaction, with weaker C–H···O and π-π stacking interactions organizing these primary synthons into the final three-dimensional structure. The study of quinol co-crystals with various hydrogen-bond acceptors has demonstrated the formation of 1:1 and 1:2 co-crystals, where the stoichiometry is often rationalized by the number of strong hydrogen-bond acceptors in the guest molecule. ed.ac.uk

Co-former Functional GroupPotential Supramolecular Synthon with this compoundResulting Architecture
Carboxylic AcidO-H···N (quinoline)Chains, Dimers
AmideN-H···N (quinoline), C=O···H-C (ethynyl)Sheets, Ribbons
Pyridine (B92270)C-H···N (pyridine), N (quinoline)···H-C (co-former)Chains, Networks
PhenolO-H···N (quinoline)Dimers, Chains

Coordination Chemistry of 2 Ethynyl 4 Methylquinoline As a Ligand

Synthesis and Characterization of Metal Complexes

There are no specific literature reports detailing the synthesis of metal complexes with 2-Ethynyl-4-methylquinoline. Consequently, information regarding reaction conditions, yields, and the spectroscopic and analytical characterization of such complexes is unavailable.

Ligand Binding Modes and Coordination Geometries

Without experimental data, such as single-crystal X-ray diffraction studies, the binding modes and coordination geometries of this compound in metal complexes remain purely speculative. While one could hypothesize potential coordination through the quinoline (B57606) nitrogen and/or the ethynyl (B1212043) group, there is no scientific evidence to support these possibilities for this specific ligand.

Electronic and Spectroscopic Properties of Metal-Quinoline Complexes

The electronic and spectroscopic properties, including UV-Vis absorption, fluorescence, and NMR data, of metal complexes of this compound have not been reported. Such data is crucial for understanding the nature of the metal-ligand interactions and the electronic structure of the resulting complexes.

Applications in Homogeneous and Heterogeneous Catalysis

Given the absence of synthesized and characterized complexes, there are no documented applications of this compound metal complexes in either homogeneous or heterogeneous catalysis. The potential catalytic activity of such complexes remains an unexplored area of research.

Applications in Functional Materials Science and Device Chemistry

Integration into Light-Emitting Materials (e.g., Organic Light-Emitting Diodes, OLEDs)

The quinoline (B57606) moiety is a well-established component in the design of materials for organic light-emitting diodes (OLEDs) due to its electron-transporting properties and ability to form stable metal complexes with high luminescence. The introduction of an ethynyl (B1212043) group at the 2-position of the 4-methylquinoline (B147181) framework can further enhance these properties by extending the π-conjugation, which influences the photophysical characteristics of the molecule.

While specific data on the direct integration of 2-Ethynyl-4-methylquinoline into OLEDs is limited in publicly available research, the broader family of ethynyl-quinoline derivatives has shown promise. These compounds can serve as ligands for metal complexes, such as those of iridium(III) or platinum(II), which are known to exhibit efficient phosphorescence, a key requirement for high-efficiency OLEDs. The ethynyl group can also act as a reactive handle for further functionalization, allowing for the fine-tuning of the emission color and quantum efficiency of the resulting materials.

Theoretical studies and experimental work on analogous compounds suggest that this compound could be a valuable building block for:

Host Materials: Its rigid structure and potential for good charge transport could make it suitable as a host material in the emissive layer of an OLED, facilitating efficient energy transfer to guest emitter molecules.

Emitter Molecules: Through coordination with heavy metal centers or by incorporation into larger conjugated systems, this compound could form the basis of novel fluorescent or phosphorescent emitters.

Interlayer Materials: The electronic properties of quinoline derivatives make them candidates for use in hole-blocking or electron-transporting layers to improve device performance and stability.

Further research is required to synthesize and characterize OLED devices specifically incorporating this compound to fully elucidate its potential in this application.

Design of Chemosensors and Molecular Probes

The quinoline scaffold is a popular fluorophore in the design of chemosensors and molecular probes due to its strong fluorescence and sensitivity of its emission to the local chemical environment. The nitrogen atom in the quinoline ring and the ethynyl group of this compound can both act as binding sites for analytes, making it a promising candidate for the development of selective and sensitive sensors.

The general principle behind quinoline-based chemosensors involves a change in their fluorescence properties (e.g., intensity, wavelength) upon binding to a specific ion or molecule. This change can be due to several mechanisms, including:

Photoinduced Electron Transfer (PET): In the free sensor, a photoinduced electron transfer process can quench the fluorescence. Upon binding to an analyte, this process can be inhibited, leading to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density within the molecule, leading to a shift in the emission wavelength.

Chelation-Enhanced Fluorescence (CHEF): Complexation with a metal ion can lead to a more rigid structure, reducing non-radiative decay pathways and enhancing the fluorescence intensity.

While specific studies on this compound as a chemosensor are not widely reported, its structural features suggest potential for the detection of various species, including:

Metal Ions: The quinoline nitrogen and the alkyne group could coordinate with metal ions, leading to a measurable change in fluorescence.

Anions: The ethynyl proton could potentially participate in hydrogen bonding interactions with anions, modulating the photophysical properties of the molecule.

Neutral Molecules: The aromatic system of the quinoline ring can engage in π-π stacking interactions with other aromatic molecules.

The development of chemosensors based on this compound would involve synthesizing the compound and studying its photophysical response to a range of different analytes.

Advanced Catalytic Systems (e.g., Photocatalysis, CO2 Fixation/Reduction)

The application of quinoline derivatives in catalysis is an area of growing interest. The nitrogen atom in the quinoline ring can act as a Lewis base or a coordinating site for a catalytically active metal center. The ethynyl group in this compound provides an additional site for reactivity and coordination, potentially enabling its use in various catalytic transformations.

Photocatalysis: While there is extensive research on the photocatalytic degradation of quinoline as a pollutant, the use of quinoline derivatives as photocatalysts themselves is less explored. However, the extended π-system of this compound suggests it could absorb light in the UV-visible region. If appropriately functionalized, it could potentially participate in photoinduced electron transfer processes, making it a candidate for development as an organic photocatalyst.

CO2 Fixation/Reduction: The chemical fixation and reduction of carbon dioxide into valuable chemicals is a critical area of sustainable chemistry. Some transition metal complexes containing nitrogen-based ligands have shown catalytic activity for CO2 reduction. The ability of the quinoline nitrogen and the ethynyl group in this compound to coordinate with metal centers could lead to the development of novel catalysts for CO2 conversion. For instance, a metal complex of this compound could potentially catalyze the reaction of CO2 with other substrates to form organic carbonates or other useful products.

Further research is needed to synthesize and test the catalytic activity of this compound and its metal complexes in these and other important chemical transformations.

Other Emerging Applications (e.g., Advanced Optics, Molecular Electronics)

The unique combination of a rigid aromatic core and a linear ethynyl group in this compound makes it an intriguing candidate for applications in advanced optics and molecular electronics.

Advanced Optics: Molecules with extended π-conjugated systems often exhibit interesting nonlinear optical (NLO) properties. The delocalized electrons in this compound could give rise to a significant third-order NLO response, making it potentially useful for applications such as optical switching and frequency conversion. The ethynyl group is a known contributor to NLO activity in organic molecules.

Molecular Electronics: The field of molecular electronics aims to use single molecules or small groups of molecules as the functional components of electronic devices. The rigid, wire-like structure of this compound makes it a potential candidate for a "molecular wire" that could conduct electricity on the nanoscale. The quinoline unit could also provide specific electronic functionalities, and the ethynyl group could serve as an "alligator clip" to connect the molecule to metal electrodes.

The exploration of this compound in these emerging fields is still in its infancy. Detailed studies of its NLO properties and its charge transport characteristics at the single-molecule level are necessary to assess its true potential.

Q & A

Q. How do crystallographic studies resolve ambiguities in the solid-state conformation of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond angles and torsion angles, clarifying steric effects from the ethynyl and methyl groups. For example, studies on 4-hydroxy-2-methylquinoline derivatives reveal intramolecular hydrogen bonding patterns influencing bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.